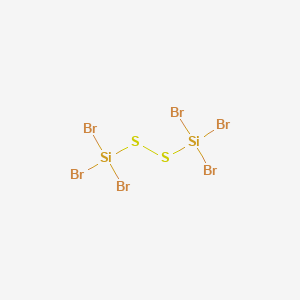

Disulfanediylbis(tribromosilane)

Description

Properties

CAS No. |

62593-22-0 |

|---|---|

Molecular Formula |

Br6S2Si2 |

Molecular Weight |

599.7 g/mol |

IUPAC Name |

tribromo-(tribromosilyldisulfanyl)silane |

InChI |

InChI=1S/Br6S2Si2/c1-9(2,3)7-8-10(4,5)6 |

InChI Key |

JGNWRIPBHNUGNT-UHFFFAOYSA-N |

Canonical SMILES |

[Si](SS[Si](Br)(Br)Br)(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Tribromosilanethiol (Br$$_3$$SiSH)

The synthesis of Br$$3$$SiSH is a critical first step. A plausible route involves the reaction of tribromosilane (SiBr$$3$$H) with hydrogen sulfide (H$$2$$S) under inert conditions:

$$

\text{SiBr}3\text{H} + \text{H}2\text{S} \rightarrow \text{Br}3\text{SiSH} + \text{H}2 \quad [\text{Theoretical}]

$$

However, handling H$$2$$S poses significant safety challenges. Alternative methods, such as thiolation using mercaptide salts (e.g., NaSH), may offer safer pathways. For example:

$$

\text{SiBr}3\text{Cl} + \text{NaSH} \rightarrow \text{Br}3\text{SiSH} + \text{NaCl} \quad [\text{Inferred from }3]

$$

This reaction would require aprotic solvents like tetrahydrofuran (THF) or toluene to mitigate hydrolysis.

Oxidative Coupling of Tribromosilanethiol

Oxidative coupling is a well-established method for disulfide synthesis, leveraging agents such as iodine (I$$2$$) or molecular oxygen (O$$2$$).

Iodine-Mediated Coupling

Adapting methodologies from WO2012045849A1, where iodine oxidizes thiols to disulfides, Br$$3$$SiSH could undergo similar treatment:

$$

2\ \text{Br}3\text{SiSH} + \text{I}2 \rightarrow \text{Br}3\text{Si–S–S–SiBr}_3 + 2\ \text{HI} \quad [\text{Inferred from }2]

$$

Reaction Conditions :

Aerobic Oxidation

Molecular oxygen offers a cost-effective alternative, though reaction rates may be slower:

$$

2\ \text{Br}3\text{SiSH} + \text{O}2 \rightarrow \text{Br}3\text{Si–S–S–SiBr}3 + \text{H}2\text{O}2 \quad [\text{Theoretical}]

$$

Optimization Parameters :

- Catalyst : Transition metal complexes (e.g., Fe$$^{3+}$$) could accelerate oxidation.

- Solvent : Toluene or cyclohexane to prevent silanol formation.

Sulfurating Agent Approaches

The use of sulfurating agents like dichlorodisulfide (S$$2$$Cl$$2$$) or sulfenamides provides alternative pathways.

Reaction with Dichlorodisulfide

Inspired by CN111763163B, where Grignard reagents react with S$$2$$Cl$$2$$, a silicon analog could be postulated:

$$

2\ \text{Br}3\text{SiMgBr} + \text{S}2\text{Cl}2 \rightarrow \text{Br}3\text{Si–S–S–SiBr}_3 + 2\ \text{MgBrCl} \quad [\text{Theoretical}]

$$

Challenges :

Sulfenamide-Mediated Disulfide Formation

US6218561B1 discloses the reaction of mercaptosilanes with N-tert-butyl-bis(2-benzothiazolesulfen)amide to form disulfides. Adapting this for Br$$3$$SiSH:

$$

2\ \text{Br}3\text{SiSH} + \text{N-tert-butyl-bis(2-benzothiazolesulfen)amide} \rightarrow \text{Br}3\text{Si–S–S–SiBr}3 + \text{Byproducts} \quad [\text{Inferred from }3]

$$

Advantages :

Metathesis Reactions

Metathesis between silicon halides and metal disulfides offers a direct route.

Sodium Disulfide (Na$$2$$S$$2$$) Route

$$

2\ \text{SiBr}3\text{Cl} + \text{Na}2\text{S}2 \rightarrow \text{Br}3\text{Si–S–S–SiBr}_3 + 2\ \text{NaCl} \quad [\text{Theoretical}]

$$

Conditions :

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Challenges and Mitigation Strategies

- Precursor Instability : Br$$3$$SiSH is prone to hydrolysis. Use of anhydrous solvents (e.g., THF) and inert atmospheres (N$$2$$ or Ar) is critical.

- Byproduct Management : HI generated in iodine-mediated routes requires neutralization (e.g., NaOH wash).

- Scalability : Sulfenamide methods offer high yields but may face cost barriers due to reagent availability.

Chemical Reactions Analysis

Types of Reactions: Disulfanediylbis(tribromosilane) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can break the disulfide bond, leading to the formation of silane derivatives.

Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or iodine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane compounds.

Scientific Research Applications

Disulfanediylbis(tribromosilane) has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of silicon-containing compounds and materials.

Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies.

Industry: Used in the production of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism by which Disulfanediylbis(tribromosilane) exerts its effects involves the reactivity of the silicon-bromine and disulfide bonds. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures. The pathways involved in these reactions are influenced by the specific conditions and reagents used.

Comparison with Similar Compounds

Disulfide-Bridged Urea Derivatives

Example : 1,1'-((Disulfanediylbis(methylene))bis(2,1-phenylene))bis(3-phenylurea) (Compound 10a)

- Structure : Features a disulfide bridge linked to urea moieties and aromatic rings.

- Synthesis : Prepared via nucleophilic substitution reactions between diamines and chlorinated intermediates, often using triethylamine (TEA) as a base .

- Properties : Exhibits antimicrobial activity due to hydrogen bonding and hydrophobic interactions with bacterial FabH enzymes. Melting points for such urea derivatives range from 178–213°C .

- Contrast : Unlike Disulfanediylbis(tribromosilane), urea derivatives prioritize biological interactions over silicon-specific reactivity.

Bisquaternary Ammonium Compounds

Example : 2,2′-Disulfanediylbis(2,4,6-triphenylpyridinium) ((TPP)₂-CYSTAM)

- Structure : Positively charged pyridinium groups linked by a disulfide bridge.

- Synthesis : Formed via reactions between cystamine and triphenylpyrylium salts under basic conditions .

- Properties: Used in noncovalent trifluoroacetate adduct formation for mass spectrometry analysis. High solubility in polar solvents due to ionic character.

- Contrast: The charged nature of (TPP)₂-CYSTAM contrasts with the covalent, nonpolar SiBr₃ groups in Disulfanediylbis(tribromosilane).

Thiadiazole Derivatives

Example : 5,5’-Disulfanediylbis(N-(4-chlorobenzylidene)-1,3,4-thiadiazole-2-amine)

- Structure : Disulfide-linked thiadiazole rings with aromatic substituents.

- Synthesis : Derived from bis-Schiff base reactions, yielding solids with melting points of 202–204°C .

- Properties : Planar thiadiazole rings enable π-π stacking, enhancing thermal stability.

- Contrast : The rigid heterocyclic framework differs from the flexible SiBr₃ groups, which may confer higher hydrolytic instability.

Amino Acid Derivatives

Example: L-Cystine Hydrochloride (3,3′-Disulfanediylbis(2-aminopropanoic acid) hydrochloride)

- Structure : Natural disulfide bridge between two cysteine residues.

- Properties: Water-soluble due to zwitterionic amino acid groups; used in protein structure stabilization.

- Contrast : The hydrophilic nature of L-cystine contrasts sharply with the hydrophobic, bromine-rich Disulfanediylbis(tribromosilane).

Physicochemical Properties and Reactivity

Thermal Stability

- Disulfanediylbis(tribromosilane) : Expected to have moderate thermal stability (predicted melting point: ~150–200°C) due to bulky SiBr₃ groups. Comparable siloxanes like hexamethyldisiloxane (boiling point: 101°C) suggest volatility in simpler structures.

- Thiadiazole/Urea Derivatives : Higher melting points (178–213°C) due to aromatic stacking .

Chemical Reactivity

Disulfanediylbis(tribromosilane)

- Potential Uses: Flame retardant additives in polymers. Crosslinking agents in silicone rubber production. Precursors for silicon carbide nanomaterials.

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are effective for producing Disulfanediylbis(tribromosilane)?

- Methodological Answer : Tribromosilane-based compounds often require controlled decomposition or catalytic reactions. For example, mini-plant studies using catalytic reactor configurations (e.g., fixed-bed or flow reactors) can optimize yield by adjusting parameters like temperature, pressure, and catalyst loading. Tribromosilane decomposition kinetics should be monitored via gas chromatography or mass spectrometry to identify intermediate species . Purification may involve fractional distillation or column chromatography, as demonstrated in phosphazene derivative syntheses .

Q. How can spectroscopic techniques confirm the structural integrity of Disulfanediylbis(tribromosilane)?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic Si-Br (500–600 cm⁻¹) and S-S (400–500 cm⁻¹) stretching vibrations. Compare with reference spectra of analogous disulfides (e.g., cystine derivatives) .

- NMR : Use ¹H/¹³C NMR to verify substituent environments. For example, in thiadiazole disulfides, aromatic protons appear at δ 7.0–8.5 ppm, while aliphatic protons resonate at δ 3.0–4.5 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the disulfide bond cleavage .

Q. What purification strategies are recommended for disulfide-containing compounds?

- Methodological Answer : Column chromatography with silica gel or alumina is widely used, employing gradient elution (e.g., hexane/ethyl acetate). For thermally stable compounds, recrystallization from ethanol or acetone can isolate high-purity crystals. Monitor purity via TLC (Rf comparison) and melting point analysis (e.g., thiadiazole disulfides show sharp melting points between 170–210°C) .

Advanced Research Questions

Q. How can researchers address contradictions in thermal stability data for disulfide compounds?

- Methodological Answer : Discrepancies may arise from differing analytical methods (e.g., DSC vs. TGA) or sample preparation. For example, DSC may show a single endothermic peak for melting, while TGA reveals decomposition steps. Cross-validate using multiple techniques and control humidity, as disulfides like cystine are hygroscopic . Structural modifications (e.g., electron-withdrawing substituents on thiadiazoles) can enhance stability, as shown by increased melting points (e.g., 202–208°C for nitro-substituted derivatives) .

Q. What catalytic systems improve disulfide bond formation in silicon-based compounds?

- Methodological Answer : Ce-doped ZnO composites (Ce-ZnO) demonstrate dual functionality: catalyzing thiol oxidation to disulfides while facilitating N-acetylation. For silicon-containing analogs, mechanochemical activation (e.g., ball milling with SiO₂) or ultrasonication in aprotic solvents (THF, DMF) can enhance reaction rates . Monitor progress via UV-vis spectroscopy (e.g., absorbance at 280 nm for disulfide formation) .

Q. How can computational modeling predict the reactivity of Disulfanediylbis(tribromosilane)?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., bacterial FabH enzymes) or catalytic surfaces. Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) for S-S and Si-Br bonds, guiding synthetic routes. For example, urea-based disulfides showed strong binding affinity (ΔG < -8 kcal/mol) in FabH inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.